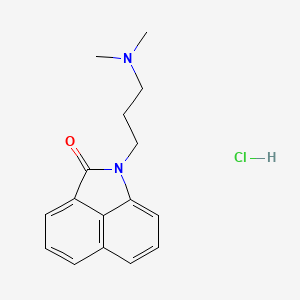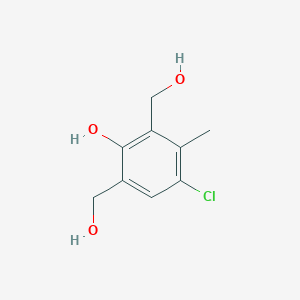
2-(2-Phenylethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylethyl)-1,3-thiazole is an organic compound characterized by a thiazole ring substituted with a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)-1,3-thiazole typically involves the reaction of 2-bromo-1-phenylethane with thioamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the bromoethane, leading to the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. This method involves the use of automated reactors that can precisely control temperature, pressure, and reactant flow rates, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be functionalized with various substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(2-Phenylethyl)-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the fragrance industry due to its aromatic properties, and in the production of specialty chemicals.
作用機序
The mechanism of action of 2-(2-Phenylethyl)-1,3-thiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
類似化合物との比較
2-Phenylethylamine: Shares the phenylethyl group but lacks the thiazole ring.
2-(2-Phenylethyl)chromone: Contains a chromone ring instead of a thiazole ring.
2-Phenylethanol: Similar phenylethyl group but with a hydroxyl group instead of a thiazole ring.
Uniqueness: 2-(2-Phenylethyl)-1,3-thiazole is unique due to the presence of both the phenylethyl group and the thiazole ring, which confer distinct chemical and biological properties. Its aromatic nature and potential for diverse chemical reactions make it a valuable compound in various fields.
特性
CAS番号 |
15055-60-4 |
|---|---|
分子式 |
C11H11NS |
分子量 |
189.28 g/mol |
IUPAC名 |
2-(2-phenylethyl)-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,8-9H,6-7H2 |
InChIキー |
KEWBUOMVBFMGNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)


![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)


![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)

